molecular formula C24H25N5O2S B2968121 N-(4-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 904267-28-3

N-(4-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2968121
CAS No.: 904267-28-3
M. Wt: 447.56
InChI Key: BINIYWUCXQQTCE-UHFFFAOYSA-N
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Description

The compound N-(4-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a 1,2,4-triazole derivative featuring a 4-methoxybenzyl group at position 5 of the triazole ring, a 1H-pyrrol-1-yl substituent at position 4, and a thioacetamide linker connected to a 4-ethylphenyl group. This structure is designed to modulate biological activity through its heterocyclic core and substituent-driven electronic and steric effects.

Properties

IUPAC Name

N-(4-ethylphenyl)-2-[[5-[(4-methoxyphenyl)methyl]-4-pyrrol-1-yl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O2S/c1-3-18-6-10-20(11-7-18)25-23(30)17-32-24-27-26-22(29(24)28-14-4-5-15-28)16-19-8-12-21(31-2)13-9-19/h4-15H,3,16-17H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BINIYWUCXQQTCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2N3C=CC=C3)CC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-ethylphenyl)-2-((5-(4-methoxybenzyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound notable for its diverse structural features, including a triazole ring, a pyrrole moiety, and an ethylphenyl group. This compound belongs to the thioacetamide class and has garnered attention in medicinal chemistry due to its potential biological activities.

Molecular Structure

The molecular formula of this compound is C24H25N5O2S, with a molecular weight of 447.56 g/mol. The presence of various functional groups contributes to its unique properties and potential applications in drug development.

Biological Activity Overview

Research indicates that compounds containing triazole and pyrrole moieties exhibit significant biological activities. The following sections detail specific activities associated with this compound.

Antimicrobial Activity

Studies have shown that triazole derivatives can possess antimicrobial properties. For instance, compounds similar in structure to this compound have demonstrated effectiveness against various microbial strains. The specific mechanisms involved often relate to the inhibition of enzyme activity or disruption of cell wall synthesis.

Compound NameStructural FeaturesBiological Activity
5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-oneTriazole ring with methoxy substitutionAntimicrobial
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazolEthoxy and methoxy substitutionsAnticancer
5-(benzyloxy)-triazole derivativesVarious alkoxy substitutionsAntifungal

Anticancer Activity

The anticancer potential of this compound is supported by studies indicating that similar compounds can inhibit the proliferation of cancer cell lines. For example, certain derivatives exhibit IC50 values comparable to established chemotherapeutics like doxorubicin and 5-fluorouracil .

Cholinesterase Inhibition

The compound's potential as an anti-Alzheimer's agent can be inferred from its structural analogs that have shown cholinesterase inhibition. In vitro studies suggest that certain triazole derivatives can effectively inhibit acetylcholinesterase (AChE), an enzyme critical in neurodegenerative diseases .

The precise mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized that the compound interacts with specific biological targets such as enzymes and receptors involved in various disease pathways.

Case Studies

Several case studies have highlighted the biological activity of structurally related compounds:

  • Anticancer Efficacy : A study on pyrrole-based triazole compounds demonstrated significant growth inhibition against MCF7 breast cancer cells with IC50 values in the low micromolar range.
  • Antimicrobial Screening : Research on thioacetamide derivatives indicated broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Differences
Compound Name / ID Triazole Substituents (Position 4/5) Acetamide Substituent Biological Activity Key References
Target Compound 4: 1H-pyrrol-1-yl; 5: 4-methoxybenzyl 4-ethylphenyl Not explicitly reported*
VUAA1 4: Ethyl; 5: 3-pyridinyl 4-ethylphenyl Orco agonist
OLC15 4: Ethyl; 5: 2-pyridinyl 4-butylphenyl Orco antagonist
Compound 5m () 4: Phenyl; 5: butylthio Pyridine at position 4 Synthetic intermediate
N-(3-chlorophenyl) analog () 4: 1H-pyrrol-1-yl; 5: 4-methoxybenzyl 3-chlorophenyl Unknown (structural analog)
Compound 7c () 4: Methyl; 5: 1-(4-isobutylphenyl)ethyl 4-ethylphenyl Synthetic (bioactivity screened)

Agonist vs. Antagonist Activity

  • VUAA1 : Acts as an Orco agonist, activating cation channels in insect olfactory receptors. Its 3-pyridinyl group is critical for agonist efficacy .
  • OLC15: A close analog with a 2-pyridinyl group and 4-butylphenyl acetamide, this compound antagonizes Orco, demonstrating that minor substituent changes (e.g., pyridine isomerism) invert activity .
  • Target Compound : The absence of pyridinyl groups and inclusion of methoxybenzyl/pyrrole may shift its mode of action, though further assays are needed to confirm this.

Physicochemical Properties

  • Solubility : The 4-methoxybenzyl group in the target compound likely improves aqueous solubility compared to VUAA1’s pyridinyl group, which requires DMSO for dissolution .
  • Melting Points : Triazole derivatives with aromatic substituents (e.g., phenyl in ’s compounds) exhibit higher melting points (>140°C) due to crystalline packing, whereas alkyl groups (e.g., ethyl in VUAA1) reduce melting points .

Q & A

Q. What are the established synthetic routes for this compound?

The synthesis typically involves multi-step protocols:

Core Triazole Formation : React 4-methoxybenzyl-substituted hydrazine derivatives with carbon disulfide or thiourea to form the 1,2,4-triazole-3-thiol scaffold .

Thioether Linkage : Use nucleophilic substitution with chloroacetamide intermediates under basic conditions (e.g., K₂CO₃ in DMF) to introduce the thioacetamide moiety .

Functionalization : Introduce the 1H-pyrrole group via palladium-catalyzed cross-coupling or nucleophilic aromatic substitution on halogenated triazole precursors .

Q. Key Reagents :

  • Chloroacetyl chloride for acetamide formation
  • 4-ethylphenylamine for final N-substitution

Q. How is structural confirmation performed for this compound?

A combination of analytical techniques ensures structural integrity:

  • ¹H/¹³C NMR : Verify substitution patterns (e.g., methoxybenzyl protons at δ 3.8 ppm, pyrrole protons at δ 6.5–7.0 ppm) .
  • IR Spectroscopy : Confirm thioacetamide C=O stretch (~1650 cm⁻¹) and triazole C=N bands (~1550 cm⁻¹) .
  • LC-MS : Validate molecular weight (e.g., [M+H]+ peak matching theoretical mass) .
  • Elemental Analysis : Ensure ≤0.3% deviation in C/H/N/S content .

Q. What preliminary biological screening methods are recommended?

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays (IC₅₀ determination) .
  • Enzyme Inhibition : Test against kinases or proteases via fluorescence-based activity assays .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yields?

  • Catalytic Systems : Use zeolite Y-H (0.01 M) in pyridine under reflux (150°C, 5 hr) to enhance cyclization efficiency .
  • Solvent Screening : Compare polar aprotic solvents (DMF vs. DMSO) for thioether bond formation .
  • Temperature Control : Lower reaction temperatures (0–5°C) during acid-sensitive steps (e.g., pyrrole coupling) .

Q. Example Optimization Table :

ParameterCondition 1Condition 2Optimal Outcome
CatalystZeolite Y-HNone78% yield
SolventDMFDCM92% purity
Temperature150°C (reflux)80°CFaster kinetics

Q. What computational methods predict biological activity?

  • PASS Algorithm : Predicts antimicrobial or anticancer potential based on structural descriptors (e.g., topological polar surface area) .
  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR kinase; binding energy ≤ −8.5 kcal/mol suggests high affinity) .
  • ADMET Prediction : SwissADME evaluates logP (target ≤3.5), CYP450 inhibition, and BBB permeability .

Q. How to design analogs for structure-activity relationship (SAR) studies?

  • Modify Substituents :
    • Replace 4-methoxybenzyl with 4-fluorobenzyl to assess electronic effects .
    • Substitute pyrrole with pyrazole to study heterocycle influence on binding .
  • Bioisosteric Replacement : Swap thioacetamide with sulfonamide to evaluate linker flexibility .

Q. Key SAR Findings :

ModificationActivity Change (IC₅₀)Proposed Mechanism
4-Fluorobenzyl substitution2.1 μM → 1.3 μMEnhanced hydrophobic interactions
Pyrazole replacementLoss of activityDisrupted π-π stacking

Q. How to analyze stability under physiological conditions?

  • pH Stability : Incubate in buffers (pH 2–9) at 37°C for 24 hr; monitor degradation via HPLC .
  • Metabolic Stability : Use liver microsomes (human/rat) to assess CYP-mediated oxidation .

Q. What advanced analytical methods resolve contradictory data?

  • X-ray Crystallography : Resolve ambiguous NMR/IR data by determining crystal structure .
  • High-Resolution MS : Differentiate isobaric impurities (e.g., Cl vs. CH₃SO₂ groups) .

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